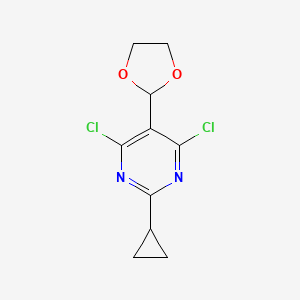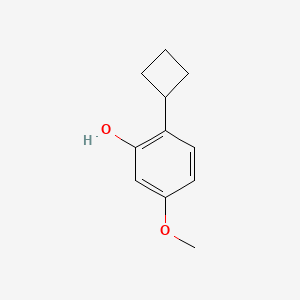![molecular formula C12H13F3N4 B13934365 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine CAS No. 1185535-98-1](/img/structure/B13934365.png)
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine is a heterocyclic compound that features a piperidine ring and an imidazo[1,2-a]pyrimidine core with a trifluoromethyl group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine typically involves the following steps:
-
Formation of the Imidazo[1,2-a]pyrimidine Core: : This can be achieved through a cyclization reaction involving a suitable pyrimidine precursor and an imidazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonium ylide. This step may require the presence of a catalyst and can be carried out under mild conditions using visible light .
-
Attachment of the Piperidine Ring: : The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the imidazo[1,2-a]pyrimidine core. This step may require the use of a base and a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the compound .
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazo[1,2-a]pyrimidine core or the piperidine ring .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, aryl halides, trifluoromethylating reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties and can serve as analogs for comparison.
Uniqueness
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
1185535-98-1 |
|---|---|
Formule moléculaire |
C12H13F3N4 |
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
5-piperidin-4-yl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H13F3N4/c13-12(14,15)10-7-9(8-1-3-16-4-2-8)19-6-5-17-11(19)18-10/h5-8,16H,1-4H2 |
Clé InChI |
LDZZZLIFUFKGLP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC(=NC3=NC=CN23)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
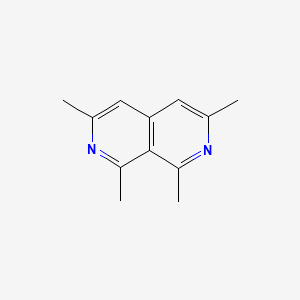
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
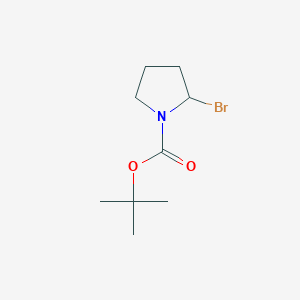

![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
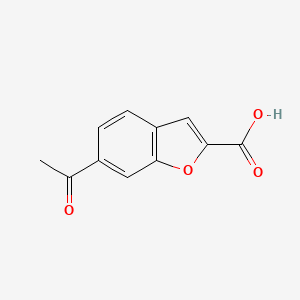
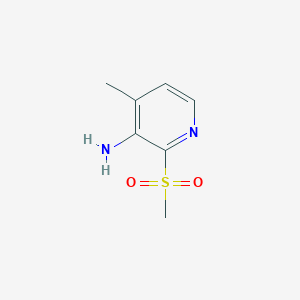

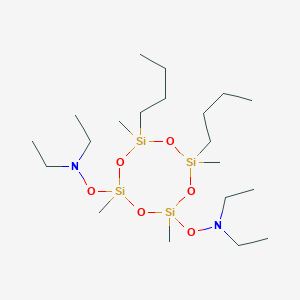
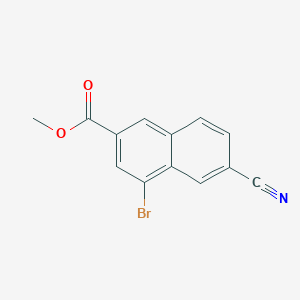
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
